1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(3-Bromo-4-fluorophenyl)imino]-1λ⁶-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolanone (tetrahydrothiophenone) core substituted with an imino group linked to a 3-bromo-4-fluorophenyl moiety.
Properties
Molecular Formula |
C10H11BrFNOS |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-7-8(3-4-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
InChI Key |
BMCFRRYMQAGUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)Br)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-bromo-4-fluoroaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related derivatives:
*Calculated based on atomic weights.
Key Differences and Implications
The 3-methyl-4-nitrophenyl analog contains a nitro group (strong electron-withdrawing), which may reduce stability under reducing conditions but enhance electrophilic substitution reactivity. The target compound’s 3-bromo-4-fluorophenyl group combines steric bulk (Br) and inductive effects (F), likely reducing solubility compared to the amino analog but improving thermal stability .
Synthetic Routes: All analogs are likely synthesized via condensation of substituted anilines with thiolanone precursors. For example, the 4-aminophenyl derivative may involve reacting 4-aminophenol with thiolanone under acidic conditions.
Applications: The 4-aminophenyl analog may serve as a building block in drug synthesis (e.g., kinase inhibitors), while nitro-containing derivatives could act as intermediates in explosive or dye chemistry. The target compound’s halogenation suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical scaffolds.
Crystallographic and Computational Insights
- Crystallographic refinement of related compounds often employs SHELX programs (e.g., SHELXL for small-molecule structures) .
- Substituent position (e.g., ortho vs. para) significantly impacts molecular packing; for instance, the 2-fluorophenyl derivative may exhibit weaker intermolecular interactions compared to the 4-substituted analogs.
Biological Activity
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound notable for its unique chemical structure, which includes a thiolane ring and halogen substituents on the phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrFNOS |
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | 1-(3-bromo-4-fluorophenyl)iminothiolane 1-oxide |
| InChI Key | BMCFRRYMQAGUDG-UHFFFAOYSA-N |
| SMILES | C1CCS(=NC2=CC(=C(C=C2)F)Br)(=O)C1 |
Synthesis
The synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-bromo-4-fluoroaniline with a thiolane derivative under optimized conditions. The process may utilize various catalysts and solvents to enhance yield and purity. This compound can also undergo several chemical transformations, including oxidation and reduction reactions, which can lead to various derivatives with potentially different biological activities .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for anticancer properties, showing promise in inhibiting cell proliferation in certain cancer cell lines. The mechanism of action may involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate the specific pathways involved.
Case Studies
- Study on Antimicrobial Activity : A study conducted on related thiolane derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one could exhibit similar effects.
- Anticancer Screening : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could reduce cell viability by inducing apoptosis at specific concentrations, highlighting its potential as a lead compound in cancer therapy.
The biological activity of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents (bromine and fluorine) may enhance binding affinity and selectivity towards these targets, potentially leading to greater efficacy compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
